molecular formula C17H18N4O2S B11191114 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11191114
M. Wt: 342.4 g/mol
InChI Key: YSPKITCYEARGPE-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a hydroxyphenyl group, and a tetrahydrotriazoloquinazoline core

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural characteristics facilitate its investigation as a potential drug candidate. Key areas of focus include:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor for certain kinases and proteases that play roles in cancer progression.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant inhibition of cell proliferation in breast and colon cancer models.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Studies report Minimum Inhibitory Concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science

The optical and electrochemical properties of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one make it suitable for applications in advanced materials:

  • Organic Semiconductors : The compound's ability to conduct electricity positions it as a candidate for use in organic electronic devices. Research is ongoing to explore its effectiveness in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Sensors : Its chemical properties allow for the development of sensors capable of detecting specific biological or chemical analytes. The compound can be functionalized to enhance selectivity and sensitivity.

Biological Studies

The biological activity of the compound extends beyond antimicrobial effects:

  • Anti-inflammatory Effects : Initial research suggests that this compound may have anti-inflammatory properties. Studies are being conducted to evaluate its potential in treating inflammatory diseases.
  • Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Current hypotheses suggest it may bind to active sites on proteins involved in disease processes, altering their function.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The uniqueness of this compound lies in its specific combination of an ethylsulfanyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study evaluating various quinazolinone-thiazole hybrids demonstrated cytotoxic effects against multiple cancer cell lines. For instance:

  • Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), HT-29 (colon cancer).
  • Notable Findings :
    • Compound A3 showed an IC50 of 10 µM against PC3 cells.
    • Compounds A3 and A5 displayed potent activity against MCF-7 with IC50 values of 10 µM.
    • Compound A6 was effective against HT-29 with an IC50 of 12 µM .

Antimicrobial Activity

Quinazolinones have also been reported to possess antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes. Studies have shown that related compounds can inhibit bacterial growth and possess antifungal activity.

The mechanisms underlying the biological activities of quinazolinones often involve:

  • Inhibition of DNA Synthesis : Many quinazolinone derivatives interfere with DNA replication in cancer cells.
  • Apoptosis Induction : The compounds can trigger programmed cell death through various pathways, including the activation of caspases.
  • Antioxidant Activity : Some studies suggest that these compounds exhibit free radical scavenging capabilities, contributing to their protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerQuinazolinone derivativesCytotoxicity in multiple cell lines
AntimicrobialThiazole derivativesInhibition of bacterial growth
AntioxidantVarious quinazolinonesFree radical scavenging

Case Study: Quinazolinone Derivatives in Cancer Therapy

A recent study investigated a series of quinazolinone derivatives for their anticancer potential. Among the tested compounds:

  • Compound B4 demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 value of 8 µM.
  • The study highlighted the importance of substituents on the quinazolinone core in enhancing biological activity .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-ethylsulfanyl-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H18N4O2S/c1-2-24-17-19-16-18-12-7-4-8-13(23)14(12)15(21(16)20-17)10-5-3-6-11(22)9-10/h3,5-6,9,15,22H,2,4,7-8H2,1H3,(H,18,19,20)

InChI Key

YSPKITCYEARGPE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)O

Origin of Product

United States

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